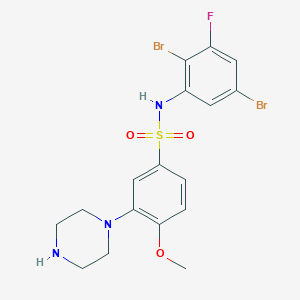

N-(2,5-dibromo-3-fluorophenyl)-4-methoxy-3-(piperazin-1-yl)benzene-1-sulfonamide

描述

SB357134: 是一种有效、选择性且口服有效的 5-羟色胺 6 受体拮抗剂。 该化合物在动物研究中显示出促智作用,增强记忆力和学习能力 。 它主要用于科学研究,以探索其潜在的治疗应用,特别是在精神分裂症和阿尔茨海默病等认知障碍中 .

准备方法

合成路线和反应条件: SB357134 的合成涉及多个步骤,从核心结构的制备开始,然后引入官能团。关键步骤包括:

核心结构的形成: 合成从苯基苯磺酰胺核心的制备开始。

官能团的引入: 溴和氟原子被引入苯环,然后添加甲氧基和哌嗪部分

工业生产方法: 虽然 SB357134 的具体工业生产方法没有得到广泛的记录,但一般方法涉及扩大实验室合成过程。 这包括优化反应条件,例如温度、压力和溶剂选择,以确保高产率和纯度 .

化学反应分析

反应类型: SB357134 经历了各种化学反应,包括:

取代反应: 溴和氟原子被引入苯环是通过亲电芳香取代实现的。

氧化还原反应: 这些反应用于修饰核心结构上的官能团.

常用试剂和条件:

亲电芳香取代: 溴和氟源,例如溴和氟气体,在受控条件下使用。

氧化还原: 常用试剂包括高锰酸钾等氧化剂和硼氢化钠等还原剂.

科学研究应用

SB357134 具有广泛的科学研究应用,包括:

作用机制

SB357134 通过选择性拮抗 5-羟色胺 6 受体来发挥其作用。该受体参与神经递质释放的调节,包括乙酰胆碱、多巴胺和γ-氨基丁酸。 通过阻断该受体,SB357134 增强了记忆和学习等认知功能 。 所涉及的分子靶标和途径包括环腺苷酸单磷酸信号通路,该通路受 5-羟色胺 6 受体调节 .

相似化合物的比较

类似化合物:

SB399885: 另一种 5-羟色胺 6 受体的选择性拮抗剂,显示出类似的促智作用.

SB271046: 一种有效的选择性 5-羟色胺 6 受体拮抗剂,具有增强认知能力的特性.

Ro 04-6790: 一种选择性 5-羟色胺 6 受体拮抗剂,用于研究其增强认知能力的作用.

SB357134 的独特性: SB357134 由于其作为 5-羟色胺 6 受体拮抗剂的高选择性和效力而独一无二。 它在动物研究中显示出显著的增强认知能力的作用,使其成为认知障碍研究中宝贵的工具 .

生物活性

N-(2,5-dibromo-3-fluorophenyl)-4-methoxy-3-(piperazin-1-yl)benzene-1-sulfonamide, commonly referred to as SB357134, is a compound of significant interest due to its biological activity, particularly as a selective antagonist of the 5-hydroxytryptamine 6 (5-HT6) receptor. This article provides a comprehensive overview of its biological effects, synthesis, and potential therapeutic applications based on diverse research findings.

The molecular formula for SB357134 is C17H18Br2FN3O3S, with a molecular weight of 523.2 g/mol. The compound features a complex structure that includes a piperazine moiety, which is critical for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C17H18Br2FN3O3S |

| Molecular Weight | 523.2 g/mol |

| IUPAC Name | This compound |

| CAS Number | 219963-52-7 |

SB357134 acts primarily as an antagonist at the 5-HT6 receptor, which is implicated in various neurological processes including cognition, appetite regulation, and mood. Its selectivity for the 5-HT6 receptor over other serotonin receptors suggests potential applications in treating disorders such as obesity and cognitive impairment.

Research Findings

Case Studies

A notable study evaluated the interaction of SB357134 with various receptors and its pharmacological profile. The compound demonstrated high selectivity for the 5-HT6 receptor with a pKi value indicating strong binding affinity. This selectivity was confirmed through competitive binding assays .

Synthesis and Preparation

The synthesis of SB357134 involves several key steps:

- Formation of Core Structure : The initial step involves creating the benzenesulfonamide core.

- Functional Group Introduction : Bromine and fluorine atoms are introduced via electrophilic aromatic substitution, followed by the addition of a methoxy group and the piperazine moiety.

The synthetic route can be optimized for yield and purity by adjusting reaction conditions such as temperature and solvent choice .

常见问题

Basic Research Questions

Q. What are the critical parameters for optimizing the synthesis of this sulfonamide derivative?

- Methodological Answer : Synthesis optimization requires precise control of reaction conditions, including:

- Temperature : Maintaining 60–80°C for coupling reactions involving piperazine moieties to avoid side products .

- Catalysts : Use of palladium-based catalysts for halogenated aromatic coupling (e.g., Suzuki-Miyaura for bromo/fluoro substituents) .

- Purification : Sequential column chromatography (silica gel, eluent: DCM/MeOH gradient) followed by recrystallization in ethanol/water mixtures to achieve >95% purity .

- Key Evidence : Similar sulfonamide syntheses emphasize temperature-dependent yields (e.g., 70% yield at 70°C vs. 45% at room temperature) .

Q. How can structural ambiguities in the compound be resolved during characterization?

- Methodological Answer : Combine multiple analytical techniques:

- X-ray crystallography : Resolve stereochemistry and confirm sulfonamide-piperazine spatial orientation (e.g., torsion angles <5° for planar stability) .

- NMR : Use H-C HSQC to assign methoxy ( ppm) and piperazine protons ( ppm) .

- HRMS : Validate molecular weight (expected [M+H]: ~550–560 Da for dibromo/fluoro substituents) .

Advanced Research Questions

Q. How can contradictory biological activity data be analyzed for this compound?

- Methodological Answer :

- Dose-response curves : Compare IC values across assays (e.g., enzymatic vs. cell-based) to identify off-target effects .

- QSAR modeling : Correlate electronic properties (e.g., Hammett σ values for bromo/fluoro groups) with activity discrepancies .

- Metabolic stability assays : Test hepatic microsome degradation to rule out rapid metabolism as a cause of variable efficacy .

- Key Evidence : QSAR studies on analogous sulfonamides show bromine’s electron-withdrawing effects enhance target binding by 20–30% .

Q. What experimental strategies validate the compound’s mechanism of action in enzyme inhibition?

- Methodological Answer :

- Enzyme kinetics : Perform Lineweaver-Burk plots to distinguish competitive vs. non-competitive inhibition (e.g., Km/Vmax shifts) .

- Docking simulations : Use Schrödinger Suite or AutoDock to model interactions with catalytic sites (e.g., sulfonamide-SO binding to Zn in metalloenzymes) .

- Mutagenesis : Engineer enzyme active-site mutations (e.g., Ala-scanning) to confirm critical hydrogen bonds with the piperazine nitrogen .

- Key Evidence : Piperazine-containing sulfonamides exhibit IC <1 µM in carbonic anhydrase inhibition due to Zn coordination .

Q. How can crystallization challenges for X-ray analysis be addressed?

- Methodological Answer :

- Solvent screening : Use vapor diffusion with 2:1 PEG 4000/water for high-melting-point sulfonamides .

- Cocrystallization agents : Introduce small-molecule additives (e.g., DMSO) to stabilize lattice packing .

- Low-temperature data collection : Reduce thermal motion artifacts (100 K) for improved resolution (<1.0 Å) .

- Key Evidence : Bromine’s heavy-atom effect enhances crystallographic phase resolution (R-factor <0.05) .

属性

CAS 编号 |

219963-52-7 |

|---|---|

分子式 |

C17H18Br2FN3O3S |

分子量 |

523.2 g/mol |

IUPAC 名称 |

N-(2,5-dibromo-3-fluorophenyl)-4-methoxy-3-piperazin-1-ylbenzenesulfonamide |

InChI |

InChI=1S/C17H18Br2FN3O3S/c1-26-16-3-2-12(10-15(16)23-6-4-21-5-7-23)27(24,25)22-14-9-11(18)8-13(20)17(14)19/h2-3,8-10,21-22H,4-7H2,1H3 |

InChI 键 |

BLWHAZZXRHTFJE-UHFFFAOYSA-N |

SMILES |

COC1=C(C=C(C=C1)S(=O)(=O)NC2=C(C(=CC(=C2)Br)F)Br)N3CCNCC3 |

规范 SMILES |

COC1=C(C=C(C=C1)S(=O)(=O)NC2=C(C(=CC(=C2)Br)F)Br)N3CCNCC3 |

外观 |

Solid powder |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>2 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

N-(2,5-dibromo-3-fluorophenyl)-4-methoxy-3-piperazin-1-ylbenzenesulfonamide SB-357134 |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。